molecular formula C12H16N2O2 B13540851 Ethyl 2-cyclopentylpyrimidine-4-carboxylate

Ethyl 2-cyclopentylpyrimidine-4-carboxylate

Cat. No.: B13540851
M. Wt: 220.27 g/mol
InChI Key: BCBROXNZKYZPBB-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopentylpyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of an ethyl ester group at the 4-position and a cyclopentyl group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyclopentylpyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with ethyl cyanoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating and the use of a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyclopentylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyrimidine ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-cyclopentylpyrimidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-cyclopentylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. For example, pyrimidine derivatives are known to inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 2-cyclopentylpyrimidine-4-carboxylate can be compared with other similar compounds in the pyrimidine family:

    Ethyl 2-phenylpyrimidine-4-carboxylate: Similar structure but with a phenyl group instead of a cyclopentyl group.

    Ethyl 2-methylpyrimidine-4-carboxylate: Contains a methyl group at the 2-position.

    Ethyl 2-ethylpyrimidine-4-carboxylate: Features an ethyl group at the 2-position.

The uniqueness of this compound lies in its cyclopentyl group, which imparts distinct steric and electronic properties, potentially leading to different reactivity and biological activities compared to its analogs.

Properties

IUPAC Name

ethyl 2-cyclopentylpyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-16-12(15)10-7-8-13-11(14-10)9-5-3-4-6-9/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBROXNZKYZPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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